molecular formula C15H15ClN2O4 B6700927 Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate

Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate

Cat. No.: B6700927
M. Wt: 322.74 g/mol
InChI Key: KVWINBKRPARXSW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate is a synthetic organic compound that belongs to the class of esters It features a chlorophenyl group, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines could be the major products.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use in drug development, particularly for conditions where modulation of specific biological pathways is required.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-fluorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its bromine or fluorine analogs.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-21-15(20)13(10-4-6-11(16)7-5-10)17-14(19)12-8-9(2)18-22-12/h4-8,13H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWINBKRPARXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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